
Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate: is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a methyl group and an oxoethyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of cephalosporin antibiotics.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate typically begins with 1-methyl-1H-pyrazol-5-amine.
Reaction Steps:
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate follows similar synthetic routes but on a larger scale, often employing automated reactors and optimized conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxoethyl group.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly cephalosporin antibiotics. Biology: It is studied for its potential biological activities, including antimicrobial properties. Medicine: As an intermediate in drug synthesis, it contributes to the development of new pharmaceuticals. Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
作用機序
The mechanism by which tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate exerts its effects is primarily through its role as an intermediate in drug synthesis. It facilitates the formation of active pharmaceutical ingredients by undergoing specific chemical transformations. The molecular targets and pathways involved depend on the final pharmaceutical product synthesized from this intermediate.
類似化合物との比較
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-5-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-3-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-hydroxyethyl]carbamate
Uniqueness:
- The specific substitution pattern on the pyrazole ring and the presence of the oxoethyl group make tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate unique.
- Its role as an intermediate in the synthesis of cephalosporin antibiotics distinguishes it from other similar compounds.
特性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-9(15)8-5-13-14(4)7-8/h5,7H,6H2,1-4H3,(H,12,16) |
InChIキー |
UCGBFVGVIIEWRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


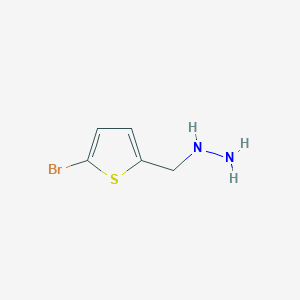
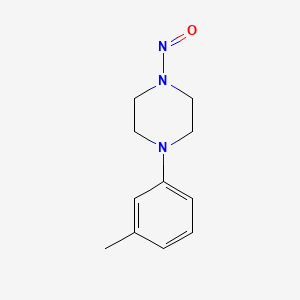
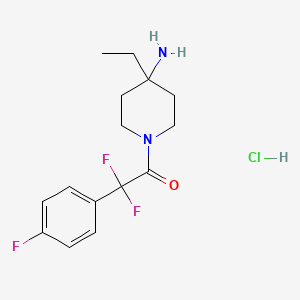
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
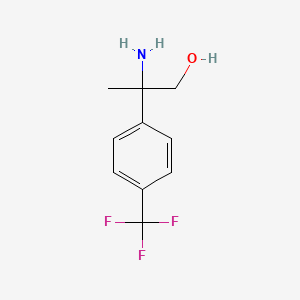
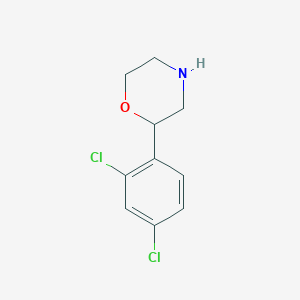

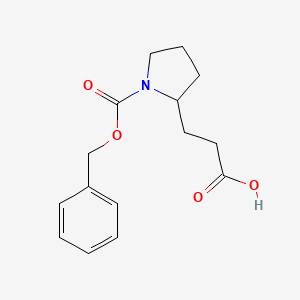


![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
